Carbobenzyloxyvalylglycylglycine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxyvalylglycylglycine benzyl ester is a synthetic compound with the molecular formula C25H31N3O6. It is often used in peptide synthesis and as a protecting group for amino acids in organic chemistry . This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxyvalylglycylglycine benzyl ester can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of amino acids with carbobenzyloxy (Cbz) groups, followed by coupling with glycine and valine derivatives. The final step involves esterification with benzyl alcohol under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyvalylglycylglycine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids or modified peptide chains .
Scientific Research Applications
Carbobenzyloxyvalylglycylglycine benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbobenzyloxyvalylglycylglycine benzyl ester involves its role as a protecting group. It shields specific functional groups in amino acids or peptides from reacting during synthesis. This protection is achieved through the formation of stable carbobenzyloxy (Cbz) and benzyl ester bonds, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxyvalylglycine benzyl ester
- Carbobenzyloxyglycylglycine benzyl ester
- Carbobenzyloxyvalylglycylglycine methyl ester
Uniqueness
Carbobenzyloxyvalylglycylglycine benzyl ester is unique due to its specific combination of amino acids and protecting groups, which provide stability and versatility in peptide synthesis. Its benzyl ester group offers additional protection and can be selectively removed, making it a valuable tool in organic chemistry .
Properties
CAS No. |
72722-20-4 |
---|---|
Molecular Formula |
C25H31N3O6 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C25H31N3O6/c1-18(2)13-21(28-25(32)34-17-20-11-7-4-8-12-20)24(31)27-14-22(29)26-15-23(30)33-16-19-9-5-3-6-10-19/h3-12,18,21H,13-17H2,1-2H3,(H,26,29)(H,27,31)(H,28,32) |
InChI Key |
KBUBKWOCCWWQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.